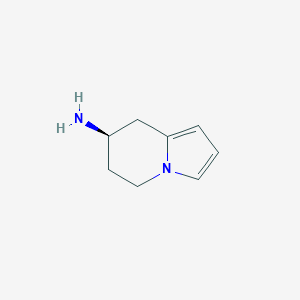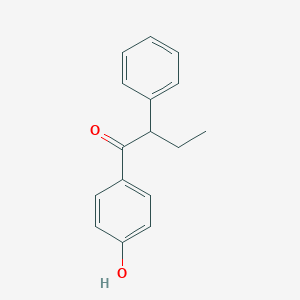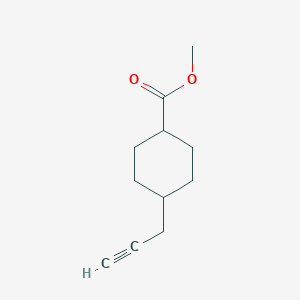
trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester
概述
描述
It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.
准备方法
The synthesis of trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester typically involves the esterification of 4-prop-2-ynylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. Industrial production methods may vary, but they generally follow similar principles of esterification under controlled conditions to ensure high yield and purity.
化学反应分析
trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.
科学研究应用
trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: Apart from its use in fragrances, it can be used in the production of other fine chemicals and materials.
作用机制
The mechanism of action of trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally acts by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological or chemical effects.
相似化合物的比较
trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester can be compared with other similar compounds such as:
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a similar structure but differs in the position and type of substituents on the cyclohexane ring.
Methyl perillate: Another similar compound with different functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
属性
IUPAC Name |
methyl 4-prop-2-ynylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,9-10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQETNBTUILTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444304 | |
| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250682-81-6 | |
| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
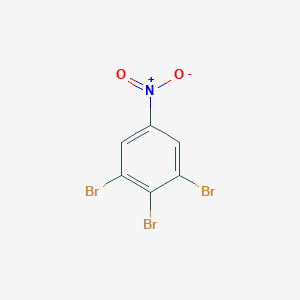
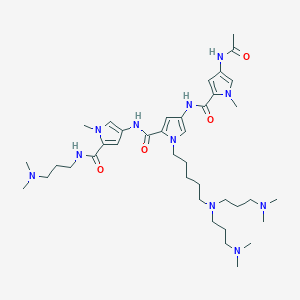
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
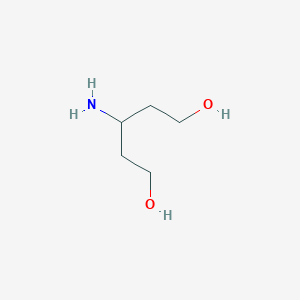
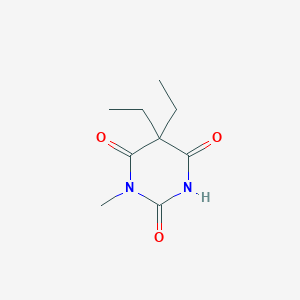
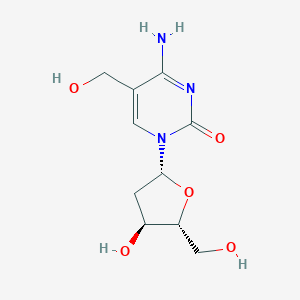
![3-[(Phenylmethyl)amino]-1,5-pentanediol](/img/structure/B129646.png)
